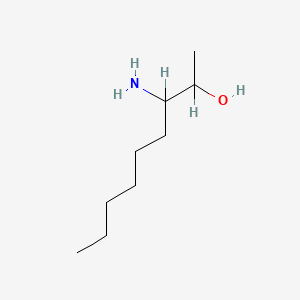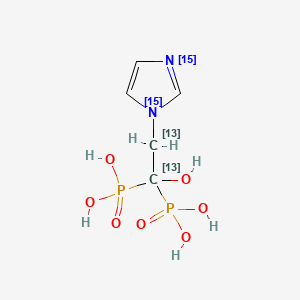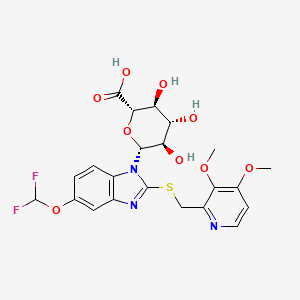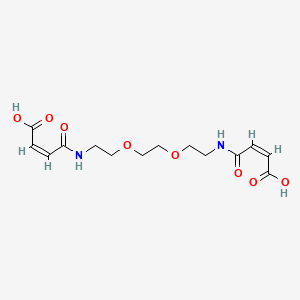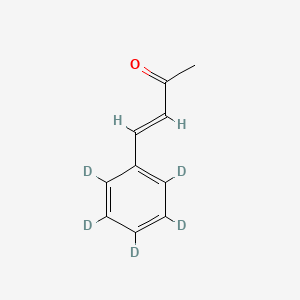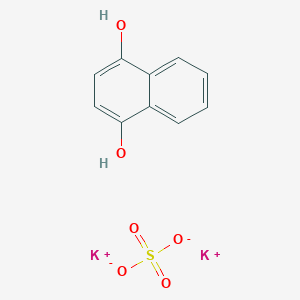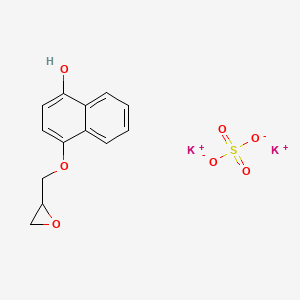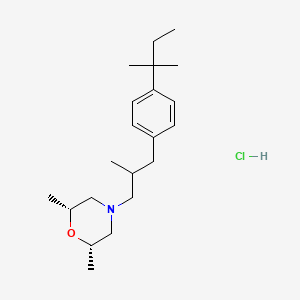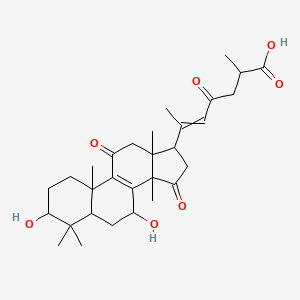
Dhlnl
Descripción general
Descripción
Dhlnl, also known as 1,2-dihydro-4-hydroxy-2-oxo-N-(2-phenyl-ethyl) quinoline-3-carboxamide, is a synthetic compound that has shown potential as a therapeutic agent in various scientific studies.
Aplicaciones Científicas De Investigación
1. Collagen Crosslinking in Skin
DHLNL plays a crucial role in the formation of covalent crosslinks within collagen, which are vital for the skin’s biomechanical strength. The crosslinking process stabilizes collagen fibrils, contributing to the skin’s tensile strength and elasticity . This is particularly important in wound healing and scar formation, where the balance of crosslinking can affect the appearance and functionality of the healed tissue.
2. Leather Production
In the leather industry, understanding the crosslinking of collagen is essential for producing high-quality material. The interaction of natural crosslinks like DHLNL with tanning agents affects the physical properties of leather. Research into isotopically labeled DHLNL provides insights into developing more benign crosslinking methods that retain the intrinsic properties of leather .
3. Scar Treatment and Fibrosis
DHLNL’s involvement in scar tissue formation makes it a target for therapeutic interventions. An irreversible small molecule inhibitor of lysyl oxidases, which play a role in the formation of DHLNL crosslinks, has been shown to ameliorate skin scarring and fibrosis. This has potential applications in improving scar appearance and reducing stiffness without compromising tissue strength .
4. Biomedical Applications
The study of artificial crosslinking in collagenous tissues, where DHLNL is a natural crosslink, can lead to advancements in biomedical applications. For instance, modifying the crosslinking process can influence the design of tissue scaffolds, which are used in tissue engineering and regenerative medicine .
5. Structural Analysis of Collagen
DHLNL crosslinks contribute to the structural integrity of collagen in various tissues. Advanced analytical methods like liquid-chromatography high-resolution accurate-mass mass spectrometry (LC-HRMS) and small-angle neutron scattering (SANS) are used to study these crosslinks. This research can lead to a better understanding of diseases that affect the connective tissue and the development of new treatments .
6. Collagen Quantification and Biomechanics
Recent advances in mass spectrometry allow for the sensitive quantification of individual collagen subtypes and their crosslinks, including DHLNL. This is significant for studying the biomechanics of collagen-rich tissues and could lead to insights into the aging process, as well as the diagnosis and treatment of connective tissue disorders .
Propiedades
IUPAC Name |
(2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-RJQCTPFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dhlnl | |
CAS RN |
12764-49-7 | |
| Record name | 5,5'-Dihydroxylysylnorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
